molecular formula C12H15NO2 B3037675 (E)-3-(dimethylamino)-2-(m-tolyloxy)acrylaldehyde CAS No. 53341-46-1

(E)-3-(dimethylamino)-2-(m-tolyloxy)acrylaldehyde

Cat. No.: B3037675
CAS No.: 53341-46-1
M. Wt: 205.25 g/mol
InChI Key: MWLJWFNIPIESQU-XYOKQWHBSA-N
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Description

(E)-3-(Dimethylamino)-2-(m-tolyloxy)acrylaldehyde is an α,β-unsaturated aldehyde featuring a dimethylamino group at position 3 and a meta-tolyloxy (3-methylphenoxy) group at position 2. The (E)-configuration of the double bond is critical for its electronic and steric properties, influencing its reactivity in organic syntheses. Below, we compare this compound with similar derivatives, focusing on substituent effects, reactivity, and applications.

Properties

IUPAC Name

(E)-3-(dimethylamino)-2-(3-methylphenoxy)prop-2-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-10-5-4-6-11(7-10)15-12(9-14)8-13(2)3/h4-9H,1-3H3/b12-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWLJWFNIPIESQU-XYOKQWHBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(=CN(C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)O/C(=C/N(C)C)/C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(dimethylamino)-2-(m-tolyloxy)acrylaldehyde typically involves the reaction of m-tolyloxyacetaldehyde with dimethylamine under specific conditions to form the desired product. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the acrylaldehyde moiety. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(dimethylamino)-2-(m-tolyloxy)acrylaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acrylaldehyde moiety to alcohols or other reduced forms.

    Substitution: The dimethylamino and m-tolyloxy groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(E)-3-(dimethylamino)-2-(m-tolyloxy)acrylaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-(dimethylamino)-2-(m-tolyloxy)acrylaldehyde involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the acrylaldehyde moiety can undergo nucleophilic addition reactions. These interactions contribute to the compound’s overall reactivity and potential biological effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The target compound’s dimethylamino group (electron-donating) and m-tolyloxy group (resonance-donating via oxygen) contrast with substituents in other acrylaldehydes:

  • (E)-3-(4-(Dimethylamino)phenyl)acrylaldehyde: Features a dimethylamino-substituted phenyl group at position 3. The electron-donating dimethylamino group enhances electrophilicity at the β-carbon, facilitating nucleophilic additions .
  • Furan-2-yl derivatives (e.g., 4a–4i): Replace the aromatic phenyl/phenoxy groups with a furan ring.
  • Pyrazole-containing analogs : Substituents like nitro-pyrazole () introduce strong electron-withdrawing effects, altering solubility and reactivity .

Key Insight : The m-tolyloxy group in the target compound likely balances steric bulk (from the meta-methyl) and electronic donation, distinguishing it from phenyl or heterocyclic substituents.

Reactivity in Organic Syntheses

Table 1: Comparison of Reactivity in Key Reactions
Compound Reaction Type Yield Conditions Reference
(E)-3-(4-(Dimethylamino)phenyl)acrylaldehyde Indolizine synthesis 81% Aminocatalysis, one-pot
Furan-2-yl derivatives (4a–4i) Mannich reaction 78–82% NaBH4, CH2Cl2, MnO2
Vinyl-phenanthroimidazole precursor Condensation N/A Reflux in ethanol, N2 atmosphere
  • Indolizine Formation: (E)-3-(4-(Dimethylamino)phenyl)acrylaldehyde achieves 81% yield in indolizine synthesis due to its strong electron-donating group activating the α,β-unsaturated system . The target compound’s m-tolyloxy group may offer similar activation but with reduced conjugation efficiency.
  • Mannich Reactions : Furan derivatives (e.g., 4a–4i) show high yields (78–82%) in Mannich reactions, likely due to the furan’s moderate electron donation . The m-tolyloxy group’s bulkier structure could slow reaction kinetics.
  • Condensation for Heterocycles: (E)-3-(4-(Dimethylamino)phenyl)acrylaldehyde is used in phenanthroimidazole synthesis under reflux, suggesting thermal stability . The target compound’s phenoxy group may enhance stability under similar conditions.

Physical Properties

Table 2: Physical Property Comparison
Compound Physical State Melting Point (°C) Key Characterization Data Reference
(E)-3-(4-(Dimethylamino)phenyl)acrylaldehyde Solid (post-purification) 244 C32H27N3O (Calc: C 81.85%, H 5.80%)
Furan-2-yl derivatives (4a–4i) Colorless oil N/A HR-ESI-MS, NMR
Balanophonin (phenolic analog) Powder N/A Used as reference standard
  • Melting Points: Aromatic substituents (e.g., dimethylamino-phenyl) increase melting points due to enhanced crystallinity , whereas the target’s m-tolyloxy group may lower melting points slightly due to steric hindrance.
  • Solubility: The dimethylamino group improves solubility in polar solvents, while m-tolyloxy’s methyl group may enhance lipophilicity compared to furan derivatives .

Biological Activity

(E)-3-(dimethylamino)-2-(m-tolyloxy)acrylaldehyde, often abbreviated as DMAOTA, is an organic compound characterized by the presence of a dimethylamino group, an m-tolyloxy group, and an acrylaldehyde moiety. Its molecular formula is C₁₂H₁₅NO₂, with a molecular weight of approximately 205.26 g/mol. This compound has garnered interest in medicinal chemistry and biological research due to its potential interactions with various biomolecules.

Chemical Structure and Properties

The unique structure of DMAOTA allows for diverse chemical interactions, which may contribute to its biological activity. The presence of the dimethylamino group is significant for its potential to participate in hydrogen bonding and electrostatic interactions, while the acrylaldehyde moiety can undergo nucleophilic addition reactions.

Property Value
Molecular FormulaC₁₂H₁₅NO₂
Molecular Weight205.26 g/mol
Functional GroupsDimethylamino, m-Tolyloxy, Acrylaldehyde

The precise mechanism of action for DMAOTA remains largely unexplored due to limited research data. However, it is hypothesized that the interactions involving the dimethylamino group may facilitate binding to specific molecular targets within biological systems. This could potentially lead to various pharmacological effects.

Biological Activity

Research into the biological activity of DMAOTA indicates potential applications in medicinal chemistry, although specific studies are sparse. The compound has been noted for its ability to interact with biomolecules, which may suggest roles in therapeutic applications.

Potential Applications

  • Medicinal Chemistry : Investigated as a precursor for synthesizing biologically active compounds.
  • Biological Research : Studied for its interactions with cellular pathways and biomolecules.

Case Studies and Research Findings

  • Chemical Reactions : DMAOTA can undergo various chemical reactions such as oxidation and reduction. For instance, it can be oxidized to form corresponding carboxylic acids or reduced to alcohols depending on the reagents used.
  • Safety and Handling : While specific toxicity data for DMAOTA is limited, caution is advised due to the presence of the acrolein moiety, which is known to be an irritant.
  • Therapeutic Potential : Although comprehensive studies are lacking, preliminary findings suggest that compounds with similar structures have shown promising biological activities such as anti-inflammatory and anti-cancer properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(dimethylamino)-2-(m-tolyloxy)acrylaldehyde
Reactant of Route 2
(E)-3-(dimethylamino)-2-(m-tolyloxy)acrylaldehyde

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